molecular formula C22H22N4OS2 B15003253 3-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole

3-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B15003253
M. Wt: 422.6 g/mol
InChI Key: WAACTSHGSOWSDM-UHFFFAOYSA-N
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Description

3-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole is a complex organic compound that features a unique combination of thiazole, furan, and triazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include thiourea, substituted benzaldehydes, and other sulfur-containing compounds .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of green chemistry principles, including solvent-free reactions and recyclable catalysts, are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 3-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug featuring a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole structure.

Uniqueness

What sets 3-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole apart is its unique combination of thiazole, furan, and triazole rings, which confer a diverse range of biological activities. This structural complexity allows for multiple modes of action and potential therapeutic applications, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C22H22N4OS2

Molecular Weight

422.6 g/mol

IUPAC Name

2-cyclohexyl-4-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazole

InChI

InChI=1S/C22H22N4OS2/c1-3-8-16(9-4-1)21-23-17(14-28-21)15-29-22-25-24-20(19-12-7-13-27-19)26(22)18-10-5-2-6-11-18/h2,5-7,10-14,16H,1,3-4,8-9,15H2

InChI Key

WAACTSHGSOWSDM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=CS2)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CO5

Origin of Product

United States

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